molecular formula C11H15ClN2O2 B15128548 3-Phenyloxolane-2-carbohydrazide hydrochloride

3-Phenyloxolane-2-carbohydrazide hydrochloride

Cat. No.: B15128548
M. Wt: 242.70 g/mol
InChI Key: BEJPDYQXZUTXTJ-UHFFFAOYSA-N
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Description

3-Phenyloxolane-2-carbohydrazide hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a phenyloxolane ring and a carbohydrazide group, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyloxolane-2-carbohydrazide hydrochloride typically involves the reaction of phenyloxolane derivatives with carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Phenyloxolane-2-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different functional groups into the phenyloxolane ring .

Scientific Research Applications

3-Phenyloxolane-2-carbohydrazide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Phenyloxolane-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Phenyloxolane-2-carbohydrazide hydrochloride include other phenyloxolane derivatives and carbohydrazide-containing molecules. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a phenyloxolane ring and a carbohydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

3-phenyloxolane-2-carbohydrazide;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c12-13-11(14)10-9(6-7-15-10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,12H2,(H,13,14);1H

InChI Key

BEJPDYQXZUTXTJ-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1C2=CC=CC=C2)C(=O)NN.Cl

Origin of Product

United States

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